molecular formula C19H21ClN2O6S B4560026 methyl 4-chloro-3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

methyl 4-chloro-3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No.: B4560026
M. Wt: 440.9 g/mol
InChI Key: FTOGKAHARLOXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a useful research compound. Its molecular formula is C19H21ClN2O6S and its molecular weight is 440.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.0808853 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Process Optimization and Synthesis

  • Process Optimization in Synthesis : A study detailed the process optimization of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate in sulpiride synthesis, indicating a broader application in pharmaceutical synthesis. This research emphasized optimizing reaction conditions to improve yield efficiency, highlighting the importance of precise process control in the synthesis of complex organic compounds (Xu et al., 2018).

  • Intermediate for Pharmaceutical Applications : Another paper explored the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, demonstrating its role as a crucial intermediate for Tianeptine, which underscores its significance in the development of therapeutic agents (Yang Jian-she, 2009).

Environmental Impact and Biodegradation

  • Herbicide Degradation by Microorganisms : Research on chlorimuron-ethyl, a herbicide structurally related to the compound of interest, showed that Aspergillus niger can degrade this herbicide, indicating potential microbial applications for removing environmental contaminants. This study provides insights into the biodegradation pathways and microbial interactions with similar chemical compounds (Sharma et al., 2012).

Chemical Reactivity and Applications

  • Chemical Reactivity and Synthesis Pathways : A study on the synthesis and reactivity of related sulfonamide compounds highlighted the versatility of these chemical structures in synthesizing novel pharmaceutical agents, demonstrating the broad applicability of methyl 4-chloro-3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in drug development (Procopiou et al., 2013).

Properties

IUPAC Name

methyl 4-chloro-3-[[2-(2-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O6S/c1-4-28-17-8-6-5-7-16(17)22(29(3,25)26)12-18(23)21-15-11-13(19(24)27-2)9-10-14(15)20/h5-11H,4,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOGKAHARLOXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-chloro-3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.